N-Despropyl Gamithromycin
Overview
Description
N-Despropyl Gamithromycin is an intermediate used in the preparation of Gamithromycin and 8a-aza-8a-homoery thromycin derivatives.
Mechanism of Action
Target of Action
N-Despropyl Gamithromycin is a semi-synthetic macrolide antibiotic . It primarily targets bacteria causing bovine respiratory disease (BRD), such as Mannheimia haemolytica, Pasteurella multocida, Histophilus somni, and Mycoplasma species . These bacteria are responsible for various infections in cattle and other ruminants .
Mode of Action
This compound, like other macrolide antibiotics, inhibits protein synthesis in bacteria . It binds to the bacterial ribosome, blocking the translocation of tRNA during translation. This action prevents the addition of new amino acids to the growing peptide chain, thereby inhibiting protein synthesis and leading to the death of the bacteria .
Biochemical Pathways
The major biotransformation pathways of this compound include hydrolysis with a loss of the cladinose sugar moiety to form declad and N-dealkylation to form N-Despropyl N-Desmethyl Gamithromycin . It also undergoes biotransformation via a minor pathway to form the translactone derivative through an intra-molecular rearrangement .
Pharmacokinetics
The pharmacokinetic characteristics of this compound were analyzed after a single subcutaneous injection . The main pharmacokinetic parameters for the area under the concentration–time curve from 0 to 24 h and the peak drug concentration values ranged from 0.86 to 8.42 µg·h/ml and from 0.55 to 5.69 µg/ml, respectively . These values indicate the drug’s absorption, distribution, metabolism, and excretion (ADME) properties, which impact its bioavailability.
Result of Action
The result of this compound’s action is the effective treatment and prevention of bovine respiratory disease (BRD) caused by various bacteria . By inhibiting protein synthesis, it prevents the growth and multiplication of these bacteria, thereby alleviating the symptoms of the disease and promoting the recovery of the affected animals .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the drug is administered via the subcutaneous route at a recommended dose of 6 mg/kg body weight in ovine species . The efficacy of the drug can be affected by factors such as the health status of the animal, the presence of other medications, and the specific characteristics of the bacterial strain causing the infection .
Properties
IUPAC Name |
(2R,4S,5S,8S,11S,12S,13S,14R)-11-[(2S)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-3,4,10-trihydroxy-13-[(2R,5S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,8,10,12,14-hexamethyl-1-oxa-7-azacyclopentadecan-15-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H70N2O12/c1-14-26-37(10,45)30(41)19(2)18-38-20(3)16-35(8,44)32(51-34-28(40)25(39(11)12)15-21(4)47-34)22(5)29(23(6)33(43)49-26)50-27-17-36(9,46-13)31(42)24(7)48-27/h19-32,34,38,40-42,44-45H,14-18H2,1-13H3/t19-,20-,21?,22-,23+,24?,25?,26+,27-,28?,29-,30-,31-,32-,34-,35?,36?,37?/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RECSSHHDKCPKFK-IRMDGJQDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(C(C(CNC(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1C([C@H]([C@H](CN[C@H](CC([C@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2CC([C@H](C(O2)C)O)(C)OC)C)O[C@H]3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H70N2O12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
735.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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